2-Bromopropiophenone

Übersicht

Beschreibung

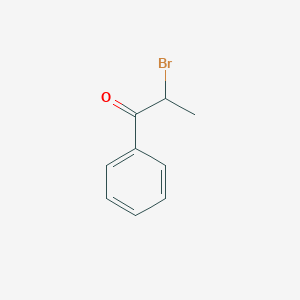

2-Bromopropiophenone (CAS 2114-00-3), with the molecular formula C₉H₉BrO, is a brominated aromatic ketone. Its average molecular weight is 213.074, and its single-isotope mass is 211.983677 . This compound typically exists as a colorless to yellowish liquid with a mild odor and a boiling point of 245–250°C . It is highly versatile in organic synthesis, serving as a precursor for pharmaceuticals, cathinone derivatives, and biologically active compounds . Notably, its bromide group at the α-position enables nucleophilic substitution reactions, forming intermediates like carbocations for further functionalization .

Vorbereitungsmethoden

Bromination of Propiophenone in Halide Salt Solutions

The most widely documented method for synthesizing 2-bromopropiophenone involves the direct bromination of propiophenone under controlled conditions. This approach leverages the electrophilic substitution of hydrogen at the α-carbon of the ketone group, facilitated by bromine in the presence of halide salts.

Reagents and Reaction Mechanism

The reaction employs propiophenone and elemental bromine (Br₂) as primary reactants, suspended in a saturated aqueous solution of sodium chloride (NaCl) or other halide salts . The halogen salt serves a dual purpose:

-

Solvent stabilization : The saturated salt solution creates a biphasic system, enabling efficient mixing while minimizing side reactions.

-

Acid scavenging : The chloride ions neutralize hydrogen bromide (HBr) byproduct, preventing HBr-induced decomposition of the product .

The mechanism proceeds via enol tautomerization of propiophenone, followed by electrophilic attack by bromine at the α-position. The intermediate enol bromide rapidly rearranges to yield this compound .

Optimization of Halide Salts

Patent DE859146C systematically evaluates halide salts for their impact on reaction efficiency (Table 1).

Table 1: Bromination Efficiency Across Halide Salts

| Halide Salt | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| NaCl | 50 | 3–4 | 82 |

| Na₂SO₄ | 60 | 2–3 | 89 |

| KCl | 50–60 | 4–5 | 78 |

Sodium sulfate (Na₂SO₄) demonstrated superior performance, achieving 89% yield at 60°C due to enhanced bromide ion activity and reduced emulsion formation . The salt’s low solubility in aqueous phases promotes rapid phase separation during workup, simplifying product isolation.

Industrial Scale Production and Process Optimization

Scalable synthesis of this compound requires meticulous control of stoichiometry, temperature, and mixing efficiency to ensure reproducibility and cost-effectiveness.

Scaling Considerations

Industrial protocols described in DE859146C emphasize:

-

Continuous bromine addition : Gradual introduction of bromine prevents localized overheating and minimizes di-bromination byproducts.

-

Inert gas purging : Nitrogen or argon atmospheres reduce oxidative degradation of the product.

A representative large-scale procedure involves suspending 45 parts propiophenone in 45 parts saturated NaCl solution, followed by dropwise addition of 54 parts bromine over 3–4 hours at 50°C . Post-reaction, the crude product is washed with sodium carbonate (Na₂CO₃) to neutralize residual HBr, dried over calcium chloride (CaCl₂), and vacuum-distilled (12 mmHg) to isolate this compound at 132–133°C .

Temperature and Stoichiometry Control

Deviations from optimal parameters significantly affect output quality:

-

Substoichiometric bromine (<1 eq) leads to incomplete conversion, necessitating costly rework.

-

Excessive temperatures (>70°C) accelerate HBr evolution, increasing corrosion risks and reducing yield .

Comparative Analysis of Preparation Methods

A critical evaluation of bromination methods reveals trade-offs between yield, purity, and operational complexity (Table 2).

Table 2: Method Comparison for this compound Synthesis

| Parameter | Laboratory-Scale (NaCl) | Industrial-Scale (Na₂SO₄) |

|---|---|---|

| Yield (%) | 82 | 89 |

| Purity (%) | >96 | >99 |

| Reaction Time (h) | 3–4 | 2–3 |

| Byproduct Formation | <5% | <1% |

Industrial processes using Na₂SO₄ achieve near-quantitative yields (89%) with minimal byproducts, attributed to optimized mixing and temperature gradients . Laboratory methods, while less efficient, remain viable for small-scale applications requiring rapid setup .

Physicochemical Properties and Characterization

Post-synthesis analysis confirms the identity and purity of this compound through standardized techniques:

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromopropiophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, leading to the formation of different substituted products.

Reduction: The carbonyl group in this compound can be reduced to form alcohols.

Oxidation: The compound can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

Nucleophilic Substitution: Substituted phenylpropanones.

Reduction: 2-Phenylpropan-1-ol.

Oxidation: 2-Bromobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromopropiophenone serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its reactivity allows for diverse chemical transformations:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of various substituted products.

- Reduction and Oxidation Reactions : The carbonyl group can be reduced to form alcohols or oxidized to yield carboxylic acids.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, amines | Substituted phenylpropanones |

| Reduction | Sodium borohydride | 2-Phenylpropan-1-ol |

| Oxidation | Potassium permanganate | 2-Bromobenzoic acid |

Medicinal Chemistry

Research indicates that derivatives synthesized from this compound exhibit potential biological activity:

- Anticonvulsant Activity : A study in the Journal of Organic Chemistry highlighted the synthesis of pyrazole derivatives from this compound, which showed anticonvulsant properties.

- Psychoactive Compounds : Derivatives have been linked to stimulant effects similar to amphetamines, influencing neurotransmitter systems such as dopamine and serotonin .

Analytical Chemistry

In analytical applications, this compound is utilized for preparing reagents for various analytical techniques, enhancing detection methods in chemical analysis.

Anticonvulsant Activity

A study synthesized novel derivatives from this compound that demonstrated significant anticonvulsant properties. These compounds were evaluated for their efficacy in inhibiting seizures in animal models.

Psychoactive Effects

Research on mephedrone, a derivative of this compound, revealed its action on monoamine transporters, leading to increased release of neurotransmitters and associated psychoactive effects . This highlights the compound's relevance in studying psychoactive substances.

Toxicological Considerations

Exposure to this compound can cause skin and eye irritation. Its derivatives may exhibit significant toxicity, necessitating careful handling during research .

Mechanistic Insights

The mechanisms underlying the reactivity of this compound are explored through various studies:

- Nucleophilic substitution reactions have been investigated to elucidate reaction pathways relevant to its biological applications.

- The compound has been used in palladium-catalyzed cross-coupling reactions, showcasing its utility in synthetic chemistry.

Wirkmechanismus

The exact mechanism of action of 2-Bromopropiophenone is not fully understood. it is postulated to function as a proton donor, leading to the generation of a carbocationic intermediate. This intermediate can engage in several reactions, including nucleophilic substitution, electrophilic addition, and elimination . The compound’s reactivity is attributed to the presence of the bromine atom and the carbonyl group, which make it highly reactive towards various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physical Properties

2-Bromopropiophenone belongs to a family of brominated propiophenones. Key structural analogues include:

Key Observations :

- Bromine at the α-position (as in this compound) enhances electrophilicity, facilitating nucleophilic substitutions .

Nucleophilic Substitution Reactions

This compound reacts with amines (e.g., ethylamine) to form cathinone derivatives like ethcathinone and 4-chloroethcathinone (4-CEC) in racemic mixtures (yields: 54–91%). In contrast, 2-bromo-4'-methylpropiophenone requires bromination of 4-methylpropiophenone, which may introduce regioselectivity challenges.

Oxidation and Stability

In rancidity studies, this compound accumulates in oxidized Amygdalus communis samples, correlating with increased ketone content and rancid odor.

Bromide Replacement

Replacing the bromide group in this compound with tosyl or mesyl groups is less efficient (14–36% yields) compared to direct synthesis from propiophenone (85% yield). This contrasts with 2-bromo-4-fluoropropiophenone, where fluorine’s electronegativity may improve substitution efficiency.

Key Findings :

- This compound’s role in illicit drug synthesis (e.g., methamphetamine) distinguishes it from non-brominated analogues like 4-methylpropiophenone.

- Its monoclonal antibody (MabBP1) enables specific detection in forensic and environmental samples.

Insights :

- This compound’s classification as a Category 6.1 hazardous material (UN1693) necessitates stringent handling protocols.

Biologische Aktivität

2-Bromopropiophenone, a brominated derivative of propiophenone, has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. With the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol, this compound exhibits unique properties due to the presence of a bromine atom on the phenyl ring. Despite its potential applications, research on its biological activity remains limited.

- Molecular Formula: C₉H₉BrO

- Molecular Weight: 213.07 g/mol

- Melting Point: 50-55 °C

- Boiling Point: Approximately 295 °C

Synthesis and Applications

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds, including psychoactive substances. The compound's reactivity stems from its bromo group, which allows for substitution reactions with nucleophiles. This property has been exploited in synthesizing derivatives with potential biological activity, such as anticonvulsants and psychoactive agents .

Biological Activity

The biological activity of this compound is primarily linked to its derivatives rather than the compound itself. Notably, it serves as a precursor in the synthesis of psychoactive substances that can significantly affect the central nervous system (CNS). For instance, derivatives synthesized from this compound have been associated with stimulant effects similar to those of amphetamines and cathinones .

Case Studies and Research Findings

- Anticonvulsant Activity : A study published in the Journal of Organic Chemistry highlighted the synthesis of novel pyrazole derivatives from this compound, which exhibited potential anticonvulsant properties .

- Psychoactive Compounds : Research indicates that derivatives synthesized from this compound can interact with neurotransmitter systems, influencing mood and behavior. For example, mephedrone, a derivative closely related to amphetamines, has been shown to bind to monoamine transporters for dopamine and serotonin, leading to increased release of these neurotransmitters .

- Toxicological Considerations : Exposure to this compound may cause skin and eye irritation. Its derivatives can exhibit significant toxicity, necessitating caution during handling .

Mechanistic Insights

While specific studies on the mechanism of action for this compound itself are scarce, its role as a substrate in organic reactions provides insights into its reactivity. For instance:

- A study in the International Journal of Chemical Kinetics explored nucleophilic substitution reactions involving this compound, which can elucidate reaction pathways relevant to its biological applications .

- The compound has also been used to investigate mechanisms in palladium-catalyzed cross-coupling reactions, further emphasizing its utility in synthetic chemistry .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound/Derivative | Biological Activity | Reference |

|---|---|---|

| This compound | Limited direct activity; precursor | |

| Pyrazole Derivatives | Anticonvulsant activity | Journal of Organic Chemistry |

| Mephedrone | Stimulant effects; CNS interaction | Soft-Tox.org |

| Benzimidazole Derivatives | Potential anticancer activity | Tetrahedron Letters |

Q & A

Q. What are the optimal bromination conditions for synthesizing 2-Bromopropiophenone, and how do catalysts influence regioselectivity?

Basic Research Question

The synthesis typically involves brominating propiophenone derivatives using bromine (Br₂) or N-bromosuccinimide (NBS). Catalysts like FeCl₃ or AlCl₃ enhance electrophilic aromatic substitution by polarizing the bromine molecule, directing bromination to the para position of the aromatic ring. Reaction temperatures between 0–25°C and inert atmospheres (e.g., N₂) minimize side reactions. Yields exceeding 80% are achievable with stoichiometric Br₂ and 1–2 mol% FeCl₃ .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Basic Research Question

Key techniques include:

- ¹H NMR : A doublet at δ 4.5–5.0 ppm (CH₂Br) and aromatic protons at δ 7.2–7.8 ppm.

- ¹³C NMR : Carbonyl resonance at δ 195–205 ppm and Br-substituted carbon at δ 40–50 ppm.

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Br vibration at 550–650 cm⁻¹.

- GC-MS : Molecular ion peak at m/z 213 (C₉H₉BrO⁺) with fragmentation patterns confirming the brominated alkyl chain .

Q. How does this compound serve as a precursor in pharmaceutical synthesis, and what functionalization strategies enhance its utility?

Basic Research Question

It acts as a key intermediate for:

- Cathinones : Reacts with ethylamine to form substituted cathinones via nucleophilic substitution (e.g., ethcathinone) .

- Antimicrobial Agents : Alkylation at the ketone group introduces pharmacophores like sulfonamides.

- Chiral Synthesis : Resolved using chiral auxiliaries (e.g., Evans oxazolidinones) to access enantiopure intermediates .

Q. How can researchers resolve contradictions in reported bromination regioselectivity for this compound derivatives?

Advanced Research Question

Discrepancies arise from competing ortho/para-directing effects. To address this:

- Kinetic Control : Lower temperatures (0–5°C) favor para-bromination due to reduced steric hindrance.

- Steric Maps : Computational modeling (DFT) predicts substituent effects on transition states.

- Isolation Protocols : Use preparative HPLC to separate isomers, validated by NOESY NMR .

Q. What computational methods predict bromination pathways and optimize reaction conditions for this compound synthesis?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates activation energies for bromination at competing sites.

- Molecular Dynamics : Simulates solvent effects (e.g., dichloromethane vs. THF) on reaction kinetics.

- Machine Learning : Trains models on historical reaction data to predict optimal catalyst ratios .

Q. What safety protocols are critical when handling this compound, given its reactivity and regulatory status?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hoods to avoid skin/eye contact.

- Storage : In amber glass under argon at –20°C to prevent degradation.

- Regulatory Compliance : Document usage per DEA guidelines due to its role in controlled substance synthesis .

Q. How can researchers improve selectivity in palladium-catalyzed cross-coupling reactions using this compound?

Advanced Research Question

- Ligand Design : Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize Pd intermediates.

- Microwave Irradiation : Enhances reaction rates and reduces side-product formation .

Q. What role do solvent polarity and temperature play in the kinetics of this compound-mediated nucleophilic substitutions?

Advanced Research Question

- Polar Solvents (e.g., DMF) : Stabilize transition states, accelerating SN2 mechanisms.

- Low Temperatures (–30°C) : Favor kinetic control, reducing elimination byproducts.

- Arrhenius Analysis : Determines activation parameters (Eₐ, ΔG‡) for mechanistic insights .

Q. What analytical strategies validate the absence of isomeric byproducts in this compound syntheses?

Advanced Research Question

- Chiral HPLC : Resolves enantiomers using cellulose-based columns.

- 2D NMR (HSQC, HMBC) : Confirms substitution patterns and detects <1% impurities.

- X-ray Crystallography : Provides definitive structural proof for crystalline derivatives .

Q. What emerging applications in materials science justify further study of this compound derivatives?

Advanced Research Question

Eigenschaften

IUPAC Name |

2-bromo-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDWOCRJBPXJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870938 | |

| Record name | 1-propanone, 2-bromo-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114-00-3 | |

| Record name | α-Bromopropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 2-bromo-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 2-bromo-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-propanone, 2-bromo-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.